molecular formula C10H22ClNO2 B1149591 Norleucine tert-butyl ester hydrochloride CAS No. 119483-48-6

Norleucine tert-butyl ester hydrochloride

Cat. No.: B1149591
CAS No.: 119483-48-6
M. Wt: 224
Attention: For research use only. Not for human or veterinary use.
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Description

Norleucine tert-butyl ester hydrochloride, also known as tert-butyl (2S)-2-aminohexanoate hydrochloride, is a chemical compound with the molecular formula C10H22ClNO2. It is a derivative of norleucine, an amino acid that serves as a methionine bioisostere. This compound is widely used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of norleucine tert-butyl ester hydrochloride typically involves the esterification of norleucine with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds under mild conditions, often at room temperature, to yield the desired ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process and verify the final product’s quality .

Chemical Reactions Analysis

Types of Reactions: Norleucine tert-butyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of norleucine tert-butyl ester hydrochloride involves its incorporation into peptides and proteins as a methionine bioisostere. This substitution can affect protein folding, stability, and function. The compound interacts with various molecular targets, including enzymes and receptors, influencing their activity and pathways involved in cellular processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable tool in synthetic chemistry and protein engineering, offering advantages over other amino acids in specific applications .

Properties

IUPAC Name

tert-butyl (2S)-2-aminohexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-5-6-7-8(11)9(12)13-10(2,3)4;/h8H,5-7,11H2,1-4H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUGPFDZLBSQBJ-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119483-48-6
Record name L-Norleucine, 1,1-dimethylethyl ester, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119483-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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